molecular formula C9H7NO3 B184148 (3-Cyanophenoxy)acetic Acid CAS No. 1879-58-9

(3-Cyanophenoxy)acetic Acid

Cat. No. B184148
CAS RN: 1879-58-9
M. Wt: 177.16 g/mol
InChI Key: UXBVJOUILGIGHW-UHFFFAOYSA-N
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Description

“(3-Cyanophenoxy)acetic Acid” is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .


Synthesis Analysis

The synthesis of “(3-Cyanophenoxy)acetic Acid” involves several steps . The process includes the use of sodium hydroxide, (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate, and trifluoroacetic acid . The reaction conditions vary for each step, including different temperatures and durations .


Molecular Structure Analysis

The molecular structure of “(3-Cyanophenoxy)acetic Acid” is represented by the linear formula C9H7NO3 . The InChI key for this compound is UXBVJOUILGIGHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Cyanophenoxy)acetic Acid” is a solid at room temperature . It has a density of 1.324 g/cm3 and a boiling point of 352.235°C at 760 mmHg . The compound is slightly soluble in water .

Scientific Research Applications

1. Cocoa Fermentation

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the fermentation process of cocoa. The acetic acid product penetrates the cotyledon but is very highly volatilized during the drying step that succeeds fermentation and therefore does not negatively impact cocoa acidity .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in cocoa fermentation does not negatively impact the acidity of the cocoa, which is beneficial for the overall quality of the final product .

2. Dye-Sensitized Solar Cells (DSSCs)

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the development of Dye-Sensitized Solar Cells (DSSCs). The difference in photoelectric properties affected the DSSC performance .
  • Methods of Application : Geometry optimization uses Orca 4.2.1 with a 6-31G* basis set and interpretation uses Avogadro, Chemissian and GaussSum. Ground state optimization uses the DFT-B3LYP method and excited state optimization uses the TD-DFT-B3LYP method .
  • Results or Outcomes : The results showed that the difference in photoelectric properties affected the DSSC performance .

3. Pharmaceuticals

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the manufacture of pharmaceuticals .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in pharmaceutical manufacturing contributes to the production of effective medications .

4. Pesticides

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of pesticides .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in pesticide production helps in controlling pests effectively .

5. Fungicides

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of fungicides .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in fungicide production helps in controlling fungal diseases effectively .

6. Dyes

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of dyes .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in dye production contributes to the production of vibrant and durable dyes .

7. Molecular Simulations

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” can be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in molecular simulations contributes to the production of impressive simulation visualizations .

8. Chemical Synthesis

  • Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in chemical synthesis .
  • Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in chemical synthesis contributes to the production of various organic compounds .

Safety And Hazards

Handling “(3-Cyanophenoxy)acetic Acid” requires appropriate safety measures. It is harmful if inhaled, comes in contact with skin, or if swallowed . Protective equipment such as approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection should be used .

Future Directions

While specific future directions for “(3-Cyanophenoxy)acetic Acid” are not mentioned in the retrieved data, the compound’s potential applications in various fields such as medicinal chemistry and pharmaceuticals can be explored .

properties

IUPAC Name

2-(3-cyanophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBVJOUILGIGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481154
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanophenoxy)acetic Acid

CAS RN

1879-58-9
Record name 2-(3-Cyanophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-hydroxybenzonitrile (100 mg, 0.840 mmol) in MeCN (5 mL) was added ethyl bromoacetate (209 mg, 1.26 mmol) and K2CO3 (350 mg, 2.52 mmol). The mixture was stirred at 80° C. for 4 hours until TLC showed completion of the reaction. The mixture was filtered and the filtrate concentrated. NaOH (67 mg, 1.68 mmol) and water:EtOH (1:1, 10 mL) was added to the residue and the mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by 1M HCl, extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly in the next step. LCMS (m/z): 178.0 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
67 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Su, Y Wu, B Doughan, K Kane-Maguire… - Bioorganic & medicinal …, 2001 - Elsevier
A series of glycolic and mandelic acid derivatives was synthesized and investigated for their factor Xa inhibitory activity. These analogues are highly potent and selective inhibitors …
Number of citations: 16 www.sciencedirect.com
M Satoh, H Saburi, T Tanaka, Y Matsuura, H Naitow… - FEBS open bio, 2015 - Elsevier
Keap1 protein acts as a cellular sensor for oxidative stresses and regulates the transcription level of antioxidant genes through the ubiquitination of a corresponding transcription factor, …
Number of citations: 38 www.sciencedirect.com
KT Tran, JS Pallesen, SMØ Solbak… - Journal of medicinal …, 2019 - ACS Publications
Inhibiting the protein–protein interaction (PPI) between the transcription factor Nrf2 and its repressor protein Keap1 has emerged as a promising strategy to target oxidative stress in …
Number of citations: 64 pubs.acs.org

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